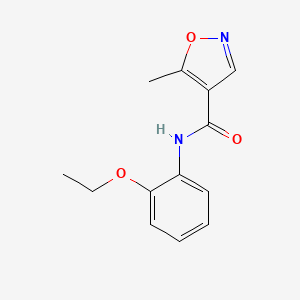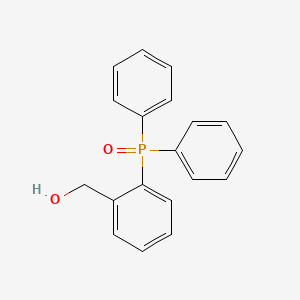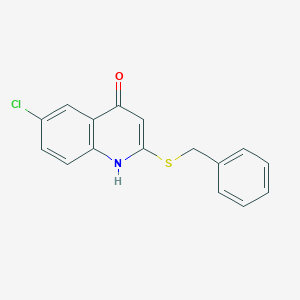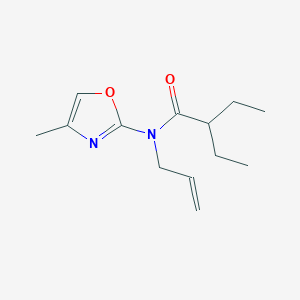
2-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of amides It features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the oxazole derivative with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or THF.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
科学的研究の応用
N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The oxazole ring and the amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-Allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide: This compound features a similar oxazole ring but with different substituents.
N-Allyl-4-methylbenzenesulfonamide: This compound has an allyl group and a sulfonamide functional group, making it structurally similar.
Uniqueness
N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
57068-16-3 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C13H20N2O2/c1-5-8-15(12(16)11(6-2)7-3)13-14-10(4)9-17-13/h5,9,11H,1,6-8H2,2-4H3 |
InChIキー |
LLINSYQMBHOWHN-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(=O)N(CC=C)C1=NC(=CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


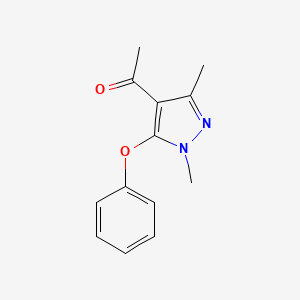
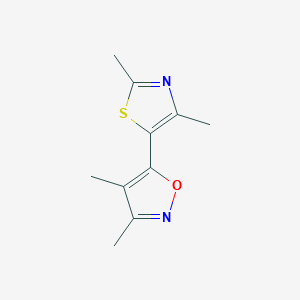
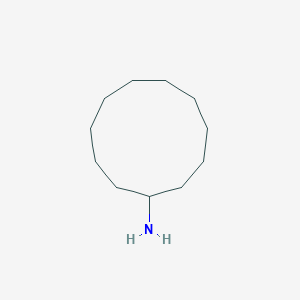
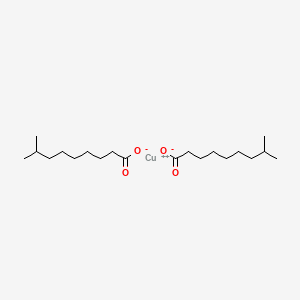
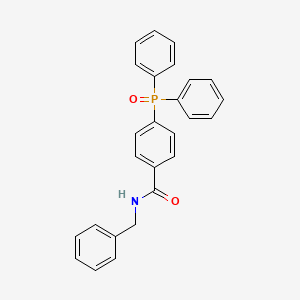

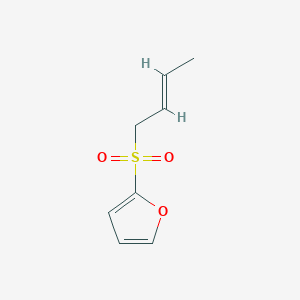
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
